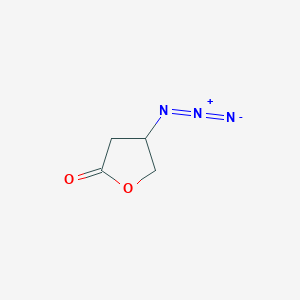
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine is a compound formed by the combination of 2,4-dimethylbenzenesulfonic acid and N-ethylethanamine. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .
For the preparation of N-ethylethanamine, ethylamine is reacted with ethylene oxide under basic conditions. This reaction yields N-ethylethanamine as the primary product .
Industrial Production Methods
In industrial settings, the production of 2,4-dimethylbenzenesulfonic acid involves large-scale sulfonation reactors where xylene is treated with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the desired product . N-ethylethanamine is produced through continuous flow reactors where ethylamine and ethylene oxide are reacted under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated aromatic compounds.
Applications De Recherche Scientifique
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine involves its ability to act as a catalyst or reagent in various chemical reactions. The sulfonic acid group provides acidity, which can facilitate proton transfer reactions, while the ethylamine group can participate in nucleophilic substitution reactions . These properties make it a versatile compound in both organic and inorganic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzenesulfonic acid: Similar in structure but lacks the ethylamine group.
N-ethylethanamine: Similar in structure but lacks the sulfonic acid group.
Uniqueness
The combination of the sulfonic acid group and the ethylamine group in 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine provides unique chemical properties that are not present in the individual components. This dual functionality allows it to participate in a wider range of chemical reactions and applications .
Propriétés
Numéro CAS |
499137-45-0 |
|---|---|
Formule moléculaire |
C12H21NO3S |
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10O3S.C4H11N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-3-5-4-2/h3-5H,1-2H3,(H,9,10,11);5H,3-4H2,1-2H3 |
Clé InChI |
GYLILVGOFMXWTE-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


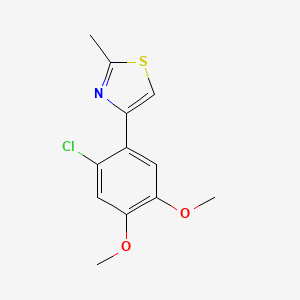
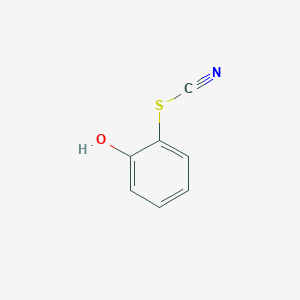
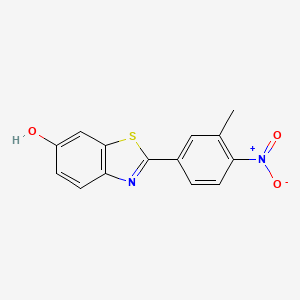
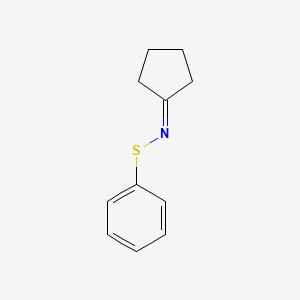
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
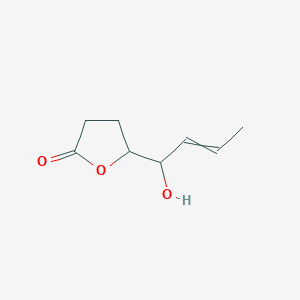
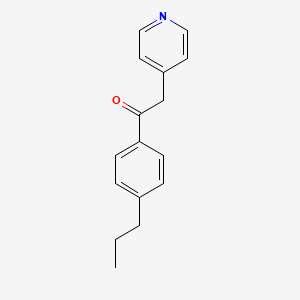
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
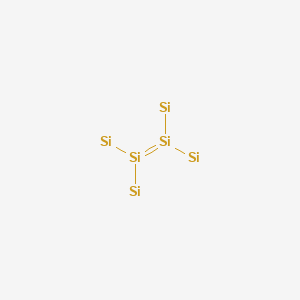


![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
